REACTION_CXSMILES
|
COC(=O)[O-].[CH3:6][N+:7]1(C)[CH2:11][CH2:10][CH2:9][CH2:8]1.[H+].[B-:14]([F:18])([F:17])([F:16])[F:15]>>[CH3:6][N:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1.[F:15][B-:14]([F:18])([F:17])[F:16] |f:0.1,2.3|
|
Name
|
N,N-dimethylpyrrolidinium methyl carbonate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC([O-])=O.C[N+]1(CCCC1)C
|
Name
|
aqueous solution
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H+].[B-](F)(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
F[B-](F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COC(=O)[O-].[CH3:6][N+:7]1(C)[CH2:11][CH2:10][CH2:9][CH2:8]1.[H+].[B-:14]([F:18])([F:17])([F:16])[F:15]>>[CH3:6][N:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1.[F:15][B-:14]([F:18])([F:17])[F:16] |f:0.1,2.3|
|
Name
|
N,N-dimethylpyrrolidinium methyl carbonate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC([O-])=O.C[N+]1(CCCC1)C
|
Name
|
aqueous solution
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H+].[B-](F)(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
F[B-](F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |